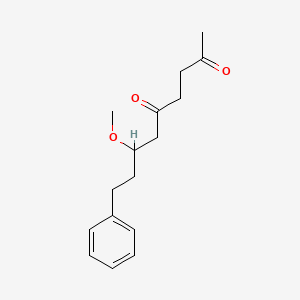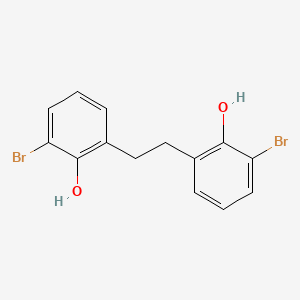
Water carbonate water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Water carbonate water” is a term that seems to refer to carbonated water, which is water infused with carbon dioxide gas under pressure This process creates a bubbly, fizzy texture and tasteIt is widely consumed as a refreshing beverage and is also used as a base for many soft drinks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonated water is typically produced by dissolving carbon dioxide gas in water under high pressure. The process can be broken down into the following steps :
Chilling the Water: The water is chilled to enhance the solubility of carbon dioxide.
Carbon Dioxide Infusion: Carbon dioxide gas is infused into the water under high pressure, usually between 2-4 atmospheres.
Sealing: The carbonated water is then sealed in bottles or cans to maintain the pressure and prevent the gas from escaping.
Industrial Production Methods
In industrial settings, carbonated water is produced using large-scale carbonation equipment. The process involves:
Water Purification: The water is purified to remove any impurities.
Cooling: The purified water is cooled to enhance carbon dioxide solubility.
Carbonation: Carbon dioxide is injected into the water under high pressure.
Bottling: The carbonated water is bottled or canned under pressure to maintain carbonation.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonated water primarily undergoes the following reactions:
Formation of Carbonic Acid: When carbon dioxide dissolves in water, it forms carbonic acid (H₂CO₃)[ \text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{CO}_3 ]
Dissociation of Carbonic Acid: Carbonic acid can dissociate into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺)[ \text{H}_2\text{CO}_3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ ]
Further Dissociation: Bicarbonate can further dissociate into carbonate ions (CO₃²⁻) and hydrogen ions[ \text{HCO}_3^- \leftrightarrow \text{CO}_3^{2-} + \text{H}^+ ]
Common Reagents and Conditions
Reagents: Carbon dioxide gas and water.
Conditions: High pressure and low temperature to enhance solubility.
Major Products
Carbonic Acid: Formed when carbon dioxide dissolves in water.
Bicarbonate and Carbonate Ions: Formed through the dissociation of carbonic acid.
Wissenschaftliche Forschungsanwendungen
Carbonated water has various scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on biological systems, including its role in cellular respiration and pH regulation.
Medicine: Investigated for its potential therapeutic effects, such as aiding digestion and relieving constipation.
Industry: Used in the production of beverages, cleaning agents, and as a mild abrasive in cleaning products
Wirkmechanismus
The primary mechanism of action of carbonated water involves the formation of carbonic acid when carbon dioxide dissolves in water. This acid can then dissociate into bicarbonate and carbonate ions, which play crucial roles in various biochemical processes, including pH regulation and buffering capacity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Carbonate (Na₂CO₃):
Calcium Carbonate (CaCO₃): Found in limestone, used in construction and as a dietary calcium supplement.
Sodium Bicarbonate (NaHCO₃):
Uniqueness
Carbonated water is unique due to its effervescence and mild acidity, making it a popular beverage choice. Unlike other carbonates, it is primarily consumed for its refreshing taste and texture rather than its chemical properties .
Eigenschaften
CAS-Nummer |
891258-60-9 |
|---|---|
Molekularformel |
CH6O5 |
Molekulargewicht |
98.06 g/mol |
IUPAC-Name |
carbonic acid;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O/c2-1(3)4;;/h(H2,2,3,4);2*1H2 |
InChI-Schlüssel |
VZCFVXZALPZXDN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)

![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)

![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)
![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)
